1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one is a chemical compound with the molecular formula and a molecular weight of 192.22 g/mol. This compound features a unique structure that includes an imidazolidinone ring and a pyridine moiety, which contribute to its potential biological activity. It is classified under heterocyclic compounds, specifically those containing both nitrogen and carbon in their rings.
The compound is cataloged in various chemical databases, including PubChem, where it is listed with the identifier 1935405-08-5. Its InChI Key is BKTJTEDLZHCWEV-UHFFFAOYSA-N, which provides a standardized way to represent its chemical structure.
1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one belongs to the class of imidazolidinones, which are characterized by their five-membered rings containing nitrogen atoms. This class of compounds has been recognized for its diverse pharmacological properties, making it a subject of interest in medicinal chemistry.
The synthesis of 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one can be approached through several methods:
The molecular structure of 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one can be represented by its canonical SMILES notation: C1CN(C(=O)N1)C2=NC=C(C=C2)CN.
InChI=1S/C9H12N4O/c10-5-7-1-2-8(12-6-7)13-4-3-11-9(13)14/h1-2,6H,3-5,10H2,(H,11,14)The structure includes:
1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one can undergo various chemical reactions typical for imidazolidinones and pyridine derivatives:
The mechanism of action for 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one is not fully elucidated but is likely related to its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways:
1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one has potential applications in various scientific fields:
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1